![molecular formula C12H16N2O3 B138047 Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-31-4](/img/structure/B138047.png)
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as propargyl-linked pyridine carboxylate (PLPC), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. In
Mecanismo De Acción
PLPC works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, PLPC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
PLPC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which play a role in the development of neurodegenerative diseases. PLPC has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PLPC is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, there are limitations to using PLPC in lab experiments. Its low solubility in water can make it difficult to administer, and its potential toxicity at high doses must be taken into consideration.
Direcciones Futuras
There are several future directions for PLPC research. One area of interest is its potential use in the treatment of Alzheimer's disease. PLPC has been found to reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. Additionally, PLPC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Another area of interest is the potential use of PLPC in cancer treatment. PLPC has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Further research is needed to determine the optimal dose and administration method for PLPC in cancer treatment.
Conclusion
In conclusion, PLPC is a chemical compound that has shown potential therapeutic properties in various scientific research studies. Its ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. PLPC has also been found to have anti-inflammatory and anti-cancer effects. Future research is needed to fully understand the potential of PLPC in these areas and to determine the optimal dose and administration method for its use.
Métodos De Síntesis
PLPC can be synthesized through a one-pot reaction involving the condensation of 2-cyanopyridine and propargyl alcohol in the presence of a base catalyst. The resulting product is then treated with ethyl chloroformate to yield ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate.
Aplicaciones Científicas De Investigación
PLPC has been shown to have potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. PLPC has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
ethyl 5-[(E)-prop-2-ynoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-8-17-13-9-11-6-5-7-14(10-11)12(15)16-4-2/h1,6,9H,4-5,7-8,10H2,2H3/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHJCZJBOJLVAV-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC=C(C1)C=NOCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC=C(C1)/C=N/OCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate | |
CAS RN |
145071-31-4 |
Source
|
Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((2-propynyloxyimino)methyl)-, ethyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145071314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.